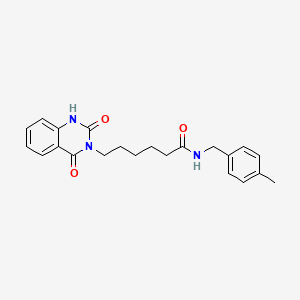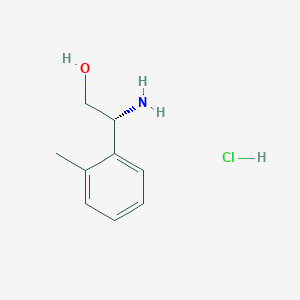
N-(4-méthylbenzyl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide is a complex organic compound featuring a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Applications De Recherche Scientifique
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
- Unfortunately, I couldn’t find specific information on the exact target for this compound. However, quinazolinone derivatives are known to interact with various kinases, including Aurora A kinase, EGFR (epidermal growth factor receptor), and others .
Target of Action
Quinazolinones, in general, have diverse effects, and their precise actions depend on the specific context and target interactions . If you have any other questions or need additional information, feel free to ask! 🌟
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives, including 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide, typically involves the condensation of 2-aminobenzamides with various aldehydes or ketones. One efficient method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, transition metal-free conditions, and ease of operation.
Industrial Production Methods
Industrial production of quinazolinone derivatives can be achieved through multicomponent reactions (MCRs) involving isatoic anhydride, an amine, and orthoester. These reactions can be conducted under classical heating or microwave irradiation to yield high product quantities .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone N-oxides, while reduction reactions can produce quinazolinone alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dioxo-1,3-quinazolinediacetic acids: Similar in structure but with different functional groups.
2,3-disubstituted quinazolin-4(3H)-ones: Differ in the substitution pattern on the quinazolinone core.
Quinazoline-2,4-dione derivatives: Share the quinazolinone core but have different substituents.
Uniqueness
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazolinone core with a hexanamide side chain and a 4-methylphenyl group makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-10-12-17(13-11-16)15-23-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)24-22(25)28/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTDHVODJDJLRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)
![3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416016.png)
![2-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2416017.png)
![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2416023.png)

![8-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2416025.png)

![1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B2416027.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2416028.png)

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2416031.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)
